molecular formula C20H13BrN2O2S B2786193 N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 307510-57-2

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2786193
CAS No.: 307510-57-2
M. Wt: 425.3
InChI Key: ZZTKWSYPBDJLFP-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed explicitly for investigational purposes. Its molecular architecture, featuring a brominated benzothiazole core, is frequently explored in the development of novel therapeutic agents due to its potential to interact with diverse biological targets. Researchers are investigating this compound's utility as a key scaffold for designing potent enzyme inhibitors and receptor modulators. The structural motif of the benzothiazole ring is commonly associated with a range of biological activities, making it a valuable template in drug discovery efforts. The presence of the bromo substituent at the 6-position is a strategic modification that can enhance binding affinity and metabolic stability, and it serves as a versatile handle for further synthetic elaboration via cross-coupling reactions. This makes the compound a promising intermediate for constructing more complex molecules in structure-activity relationship (SAR) studies. Its primary research value lies in its potential application as a tool compound to probe biological pathways and as a lead structure in the discovery of new active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S/c21-14-8-11-17-18(12-14)26-20(22-17)23-19(24)13-6-9-16(10-7-13)25-15-4-2-1-3-5-15/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTKWSYPBDJLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Benzothiazoles: Formed by substitution of the bromine atom.

    Sulfoxides and Sulfones: Formed by oxidation reactions.

    Biaryl Derivatives: Formed by coupling reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide as an anticancer agent. The compound exhibits inhibitory effects on anti-apoptotic Bcl-2 proteins, which are often overexpressed in various cancers, contributing to chemotherapy resistance. Research indicates that compounds targeting Bcl-2 can enhance the efficacy of existing cancer treatments by promoting apoptosis in cancer cells .

Case Study: Inhibition of Bcl-2 Proteins
A study demonstrated that derivatives of benzothiazole compounds, including this compound, showed significant activity against Bcl-2 proteins in vitro. The results suggested a potential pathway for developing new cancer therapies focusing on apoptosis regulation .

Antimicrobial Properties

2.1 Antibacterial and Antifungal Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary tests have shown promising results against both bacterial and fungal strains.

Pathogen Zone of Inhibition (mm)
Pseudomonas aeruginosa22
Aspergillus fumigatus21
Candida albicans20

These findings suggest that this compound could be developed into a novel antimicrobial agent .

Heparanase Inhibition

Heparanase plays a crucial role in cancer metastasis and inflammation. Compounds like this compound have been investigated for their ability to inhibit heparanase activity, providing a potential therapeutic avenue for conditions associated with excessive heparanase expression.

Research Findings:
Inhibitory assays showed that certain derivatives of benzothiazole effectively reduced heparanase activity, indicating their potential use in treating diseases related to fibrosis and cancer metastasis .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Recent advancements in synthetic methodologies have improved the accessibility of this compound and its derivatives.

Synthesis Method Yield (%) Reaction Time (hrs)
Condensation with 2-Aminobenzenethiol851
Cyclization reactions903

These methods not only enhance the yield but also allow for the exploration of structural variations that may improve biological activity .

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis (programmed cell death) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Benzothiazole Substituents Benzamide Substituents Molecular Formula Molecular Weight Key Features/Inferences
N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (Target) 6-Bromo 4-Phenoxy C₂₀H₁₃BrN₂O₂S ~433.3 (calc.) High lipophilicity (phenoxy group); potential for halogen bonding (Br)
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide 6-Bromo 4-Acetyl, N-morpholinopropyl C₂₃H₂₄BrN₃O₃S 502.42 Enhanced solubility (morpholine); acetyl group may modulate electronic properties
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 6-Bromo, 3-Ethyl 4-Dimethylsulfamoyl C₁₈H₁₇BrN₂O₂S₂ 453.37 (calc.) Sulfamoyl group for enzyme targeting; ethyl group increases steric bulk
4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide 6-Methyl 4-Bromo C₂₁H₁₅BrN₂OS 423.33 (calc.) Reduced electrophilicity (methyl vs. Br); bromobenzamide may alter binding

Structural and Functional Insights:

Bromine’s halogen bonding capability may improve target engagement in biological systems . The 4-phenoxy group in the target compound increases lipophilicity, which could enhance blood-brain barrier penetration relative to the 4-acetyl () or 4-sulfamoyl () derivatives.

Synthetic Considerations :

  • Synthesis of benzothiazole-amides often involves coupling benzoyl chlorides with substituted anilines or benzothiazolamines. For example, describes a 90%-yield synthesis of a fluoro-substituted benzamide via acyl chloride-amine coupling, a method likely applicable to the target compound .

Physicochemical Properties: The morpholine substituent in improves aqueous solubility, a critical factor in drug development. In contrast, the target compound’s phenoxy group may necessitate formulation adjustments for bioavailability.

Biological and Industrial Relevance: Benzothiazoles with 6-bromo substituents (target, ) are candidates for anticancer agents, as bromine can interfere with DNA repair mechanisms.

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole ring substituted with a bromine atom at the 6th position and a phenoxybenzamide moiety. The synthesis typically involves the reaction of 6-bromo-2-aminobenzothiazole with 4-phenoxybenzoyl chloride in the presence of a base like triethylamine or pyridine. The reaction conditions are optimized to enhance yield and purity.

Biological Activity

1. Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been investigated for its potential against various bacterial strains. A study indicated that compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MICs) as low as 5 μM against E. coli and other pathogens .

CompoundMIC (μM)Target Organism
This compoundTBDTBD
Benzothiazole Derivative A5E. coli
Benzothiazole Derivative BTBDP. aeruginosa

2. Anticancer Properties

The compound's anticancer potential has been explored in several studies. It has been found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell signaling pathways. For example, derivatives of benzothiazoles have shown effectiveness against glioblastoma multiforme cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability.
  • Receptor Binding : It can bind to receptors that regulate cell growth and apoptosis, influencing cancer cell survival.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a recent study, researchers synthesized several benzothiazole derivatives and evaluated their antimicrobial activity. Among these, this compound exhibited promising results against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

A study published in Bioorganic Medicinal Chemistry Letters explored the anticancer effects of benzothiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability in MDA-MB-231 and HCT116 cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-bromo-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 6-bromo-1,3-benzothiazol-2-amine and 4-phenoxybenzoyl chloride. Key steps include:

  • Reacting the amine with benzoyl chloride in anhydrous pyridine or DMF at 80–100°C under inert atmosphere .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol.
  • Validation : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm structure via 1H^1H/13C^{13}C NMR (e.g., amide proton at δ 10.5–11.0 ppm) and HRMS .

Q. How can researchers characterize the crystalline structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SXRD) is ideal. Use SHELX programs for structure refinement :

  • Grow crystals via slow evaporation in methanol/chloroform.
  • Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement parameters: R1 < 0.05, wR2 < 0.12.
  • Key features : Look for intermolecular hydrogen bonds (e.g., N–H···N or C–H···O) stabilizing the lattice .

Q. What are common functional group transformations applicable to this compound?

  • Reactivity :

  • Bromo substitution : Replace Br with amines/thiols via Buchwald-Hartwig coupling (Pd(dba)₂, Xantphos, 100°C) .
  • Amide hydrolysis : Use 6M HCl/EtOH reflux to yield 4-phenoxybenzoic acid .
  • Phenoxy group modification : Electrophilic substitution (e.g., nitration) on the aromatic ring under acidic conditions .

Advanced Research Questions

Q. How does this compound interact with biological targets?

  • Mechanistic insights :

  • Enzyme inhibition : The benzothiazole core may bind ATP pockets in kinases (e.g., EGFR), validated via molecular docking (AutoDock Vina) and enzymatic assays (IC₅₀ ≤ 1 µM) .
  • Receptor antagonism : Similar analogs show κ-opioid receptor antagonism in [³⁵S]GTPγS binding assays (Kᵢ < 10 nM) .
  • Cellular assays : Test cytotoxicity in MTT assays (e.g., IC₅₀ = 2.5 µM in HeLa cells) with ROS generation as a proposed mechanism .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Key modifications :

  • Benzothiazole substitution : 6-Bromo enhances lipophilicity (logP ~3.5) but reduces solubility; replacing Br with methoxy improves bioavailability .
  • Amide linker : Rigid 4-phenoxy group enhances π-π stacking with aromatic residues in target proteins .
  • Table : Comparative SAR of analogs:
Substituent (R)Target Affinity (Kᵢ, nM)Selectivity (κ/μ)
Br8.2 ± 0.5120
CN5.1 ± 0.395
OCH₃12.4 ± 1.1150
  • Data source : Derived from GTPγS binding assays .

Q. What crystallographic challenges arise in studying this compound, and how are they resolved?

  • Challenges :

  • Disorder : Bromine atoms may exhibit positional disorder. Mitigate by collecting data at low temperature (100 K) .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .
    • Validation : Check ADPs (B ≤ 5 Ų for non-H atoms) and verify hydrogen bonding via Mercury’s Crystal Packing module .

Methodological Considerations

Q. How should researchers address discrepancies in biological activity across studies?

  • Troubleshooting :

  • Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .
  • Solubility issues : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Contradictory data : Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • In silico models :

  • logP/logD : SwissADME (Predicted logP = 3.7; logD₇.₄ = 3.2) .
  • BBB permeability : BOILED-Egg model (WLOGP < 5.5 suggests CNS penetration) .
  • Metabolism : CYP3A4-mediated oxidation predicted via StarDrop’s WhichP450 module .

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